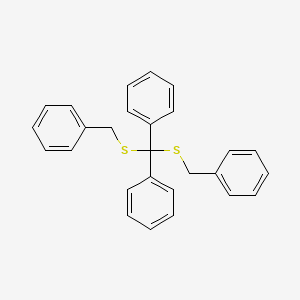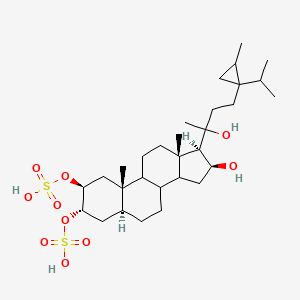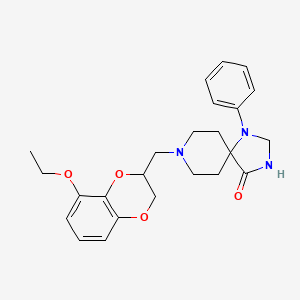
9-Bromo-2-fluoro-9h-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Bromo-2-fluoro-9h-fluorene: is an organic compound with the molecular formula C13H8BrF It is a derivative of fluorene, where the hydrogen atoms at positions 9 and 2 are replaced by bromine and fluorine atoms, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-2-fluoro-9h-fluorene typically involves the bromination and fluorination of fluorene. One common method includes the following steps:
Bromination: Fluorene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 9-position.
Fluorination: The brominated fluorene is then subjected to fluorination using a fluorinating agent such as silver fluoride or cesium fluoride to introduce the fluorine atom at the 2-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using bromine and a suitable catalyst in a controlled environment to ensure high yield and purity.
Fluorination: Employing efficient fluorinating agents and optimized reaction conditions to achieve the desired product with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 9-Bromo-2-fluoro-9h-fluorene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form fluorenone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride to yield the corresponding fluorene derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 9-substituted-2-fluoro-fluorene derivatives.
Oxidation: Formation of 9-fluorenone derivatives.
Reduction: Formation of 9-fluoro-fluorene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Electronics: 9-Bromo-2-fluoro-9h-fluorene is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Photovoltaics: It is employed in the development of organic photovoltaic materials due to its electron-accepting properties.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of biologically active molecules.
Industry:
Material Science: It is used in the production of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 9-Bromo-2-fluoro-9h-fluorene involves its interaction with molecular targets through its bromine and fluorine substituents. These substituents can influence the compound’s reactivity and binding affinity to various biological molecules. The bromine atom can participate in halogen bonding, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
9-Bromo-9h-fluorene: Lacks the fluorine atom, making it less electron-withdrawing compared to 9-Bromo-2-fluoro-9h-fluorene.
2-Fluoro-9h-fluorene: Lacks the bromine atom, resulting in different reactivity and applications.
9,9-Dimethyl-2-bromo-9h-fluorene: Contains additional methyl groups, affecting its steric and electronic properties.
Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. This combination enhances its utility in various applications, particularly in organic electronics and pharmaceuticals.
Eigenschaften
CAS-Nummer |
6344-64-5 |
|---|---|
Molekularformel |
C13H8BrF |
Molekulargewicht |
263.10 g/mol |
IUPAC-Name |
9-bromo-2-fluoro-9H-fluorene |
InChI |
InChI=1S/C13H8BrF/c14-13-11-4-2-1-3-9(11)10-6-5-8(15)7-12(10)13/h1-7,13H |
InChI-Schlüssel |
WZHZJVMBBSFWBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C3=C(C=C(C=C3)F)C(C2=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















